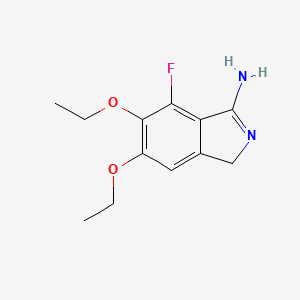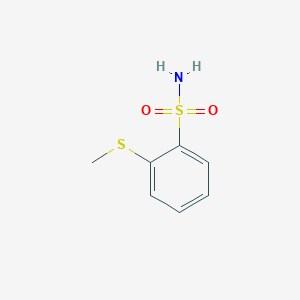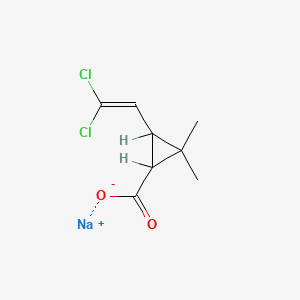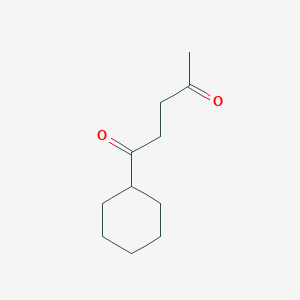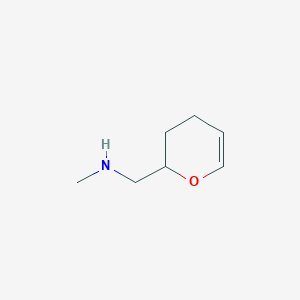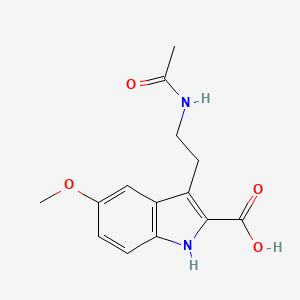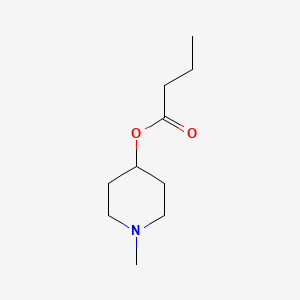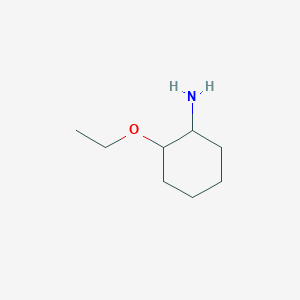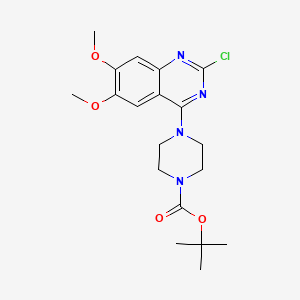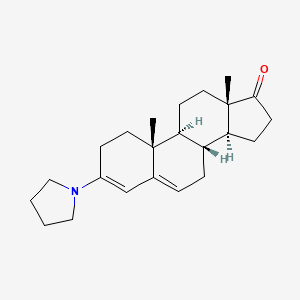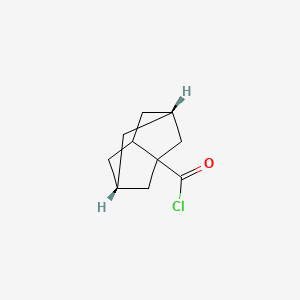![molecular formula C16H16O B8734492 2',4',6'-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8734492.png)
2',4',6'-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three methyl groups attached to a biphenyl structure, with an aldehyde functional group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2’,4’,6’-trimethylbiphenyl with an appropriate acylating agent, such as formyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group in 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 2’,4’,6’-Trimethylbiphenyl-3-carboxylic acid.
Reduction: 2’,4’,6’-Trimethylbiphenyl-3-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the biphenyl structure can interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylphenol: Shares the trimethyl substitution pattern but lacks the biphenyl structure and aldehyde group.
2,4,6-Trimethylbenzaldehyde: Similar in having an aldehyde group and trimethyl substitution but differs in the absence of the biphenyl structure.
2,4,6-Trimethylbiphenyl: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
Uniqueness: 2’,4’,6’-Trimethylbiphenyl-3-carbaldehyde is unique due to the combination of the biphenyl structure with the aldehyde functional group and trimethyl substitution
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-7-12(2)16(13(3)8-11)15-6-4-5-14(9-15)10-17/h4-10H,1-3H3 |
Clé InChI |
SIAIYLSMIRVVMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


